3-Amino-2-(pyrrolidin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(pyrrolidin-3-yl)propanoic acid is a compound with significant interest in various scientific fields. It is characterized by the presence of an amino group and a pyrrolidine ring attached to a propanoic acid backbone. This structure imparts unique chemical and biological properties to the compound, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(pyrrolidin-3-yl)propanoic acid typically involves the reaction of pyrrolidine derivatives with appropriate amino acid precursors. One common method includes the use of pyrrolidine and an amino acid such as alanine, under specific reaction conditions involving catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-(pyrrolidin-3-yl)propanoic acid can undergo various chemical reactions, including:
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the amino or pyrrolidine groups, where functional groups are replaced by other atoms or groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Amino-2-(pyrrolidin-3-yl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in protein binding studies.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Amino-2-(pyrrolidin-3-yl)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and pyrrolidine groups play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2-Amino-3-(pyridin-2-yl)propanoic acid
- 3-(3-Pyridyl)propanoic acid
- 3-Pyrrolidin-1-yl-propanoic acid
Comparison: Compared to these similar compounds, 3-Amino-2-(pyrrolidin-3-yl)propanoic acid is unique due to the presence of both an amino group and a pyrrolidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H14N2O2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
3-amino-2-pyrrolidin-3-ylpropanoic acid |
InChI |
InChI=1S/C7H14N2O2/c8-3-6(7(10)11)5-1-2-9-4-5/h5-6,9H,1-4,8H2,(H,10,11) |
InChI Key |
WIGAIICBYMWNHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C(CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.